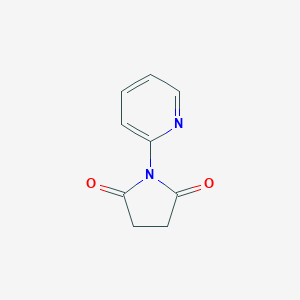

2,5-Pyrrolidinedione, 1-(2-pyridinyl)-

Description

BenchChem offers high-quality 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-2-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTNKFIQOGXFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351863 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33624-29-2 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity & Therapeutic Potential of N-(2-Pyridyl)succinimide Derivatives

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

The N-(2-pyridyl)succinimide scaffold represents a critical intersection in heterocyclic medicinal chemistry, merging the anticonvulsant pharmacophore of succinimides (e.g., ethosuximide, phensuximide) with the electronic and lipophilic modulation provided by the pyridine ring.[1] Unlike their N-phenyl analogs, N-(2-pyridyl) derivatives possess a distinct nitrogen-nitrogen interaction potential and altered metabolic stability.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and dual-spectrum biological activity (CNS modulation and antimicrobial efficacy) of this scaffold. It is designed to move beyond basic descriptions, offering causal insights into why specific derivatives exhibit potency while others fail.

Structural Foundation & Synthesis

The Pharmacophore

The core structure consists of a pyrrolidine-2,5-dione (succinimide) ring fused to a pyridine moiety at the imide nitrogen.

-

Succinimide Ring: Primary driver of anticonvulsant activity, specifically targeting T-type calcium channels and voltage-gated sodium channels.

-

Pyridine Ring: Replaces the phenyl ring of phensuximide. The pyridine nitrogen provides a hydrogen bond acceptor site, altering the water solubility and logP (lipophilicity) compared to the carbocyclic analog.[1]

Synthetic Pathways

To ensure reproducibility, we compare the classical dehydration method with modern "Green Chemistry" approaches.

Figure 1: Synthetic Workflow (DOT Visualization)

Caption: Comparative synthetic routes. The critical step is the dehydration of the succinamic acid intermediate, often the failure point in lower-yield protocols.

Pharmacological Profile: CNS Activity

Anticonvulsant Activity

Historically, succinimides are ethosuximide-like, active against absence seizures.[1] The introduction of the 2-pyridyl group attempts to broaden this spectrum to generalized tonic-clonic seizures.

-

Mechanism of Action (MoA):

-

T-type Ca²⁺ Channel Blockade: The succinimide ring mimics the glutamine residue, interacting with the channel pore.

-

GABAergic Modulation: Evidence suggests N-substituted succinimides may allosterically modulate the GABA-A receptor, though with lower affinity than benzodiazepines.

-

-

SAR Insights (Critical Analysis):

-

The "Linker" Effect: Direct attachment of the pyridine to the succinimide nitrogen (N-C bond) creates a rigid steric environment.[1] Unlike N-benzyl derivatives, N-(2-pyridyl) derivatives lack rotational freedom, which can reduce efficacy in Maximal Electroshock (MES) models if the pyridine ring clashes with the receptor pocket.[1]

-

Substitution at C3/C4: Activity is significantly enhanced when the succinimide ring is substituted at the

-position (C3).-

Active:

-phenyl-N-(2-pyridyl)succinimide. -

Inactive: Unsubstituted N-(2-pyridyl)succinimide often fails MES screens, indicating the need for a hydrophobic bulk at C3 to anchor the molecule in the sodium channel.

-

-

Toxicity Profile

-

Neurotoxicity: Assessed via the Rotarod test. N-pyridyl derivatives generally show a lower protective index (PI = TD50/ED50) compared to N-phenyl analogs, often due to rapid metabolism of the pyridine ring.

-

Nephrotoxicity: A known risk of N-aryl succinimides (via ring-opening to nephrotoxic succinamic acids).[2] The pyridine ring's electron-withdrawing nature can stabilize the imide ring against hydrolytic ring-opening, potentially reducing nephrotoxicity compared to N-phenyl analogs.

Pharmacological Profile: Antimicrobial Activity

Recent studies (Dhivare et al., 2018) have pivoted focus toward the antimicrobial potential of these derivatives, particularly against resistant strains.[1]

Antibacterial & Antifungal Spectrum

The N-(2-pyridyl)succinimide core acts as a non-classical bioisostere for cyclic imide antibiotics.

| Organism Type | Target Species | Activity Level (MIC) | SAR Determinant |

| Gram-Positive | S. aureus, B. subtilis | Moderate to High | Electron-donating groups (-CH3) on pyridine enhance activity. |

| Gram-Negative | E. coli, P. aeruginosa | Low to Moderate | Requires high lipophilicity (e.g., halogenated pyridine) to penetrate the outer membrane.[1] |

| Fungal | C. albicans, A. niger | High | The imide ring disrupts fungal cell wall synthesis; 2-pyridyl enhances membrane permeability. |

Experimental Protocols

Self-validating workflows for synthesis and screening.

Protocol: Synthesis of N-(2-pyridyl)succinimide

Objective: Synthesize the core scaffold with >85% yield.

-

Reactants: Mix 0.01 mol Succinic Anhydride and 0.01 mol 2-Aminopyridine in 15 mL glacial acetic acid.

-

Reflux: Heat under reflux for 4–6 hours. Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7) for disappearance of amine.

-

Precipitation: Pour the hot reaction mixture into 100 mL ice-cold water with vigorous stirring.

-

Isolation: Filter the resulting precipitate.

-

Purification (Critical): Recrystallize from ethanol.

-

Validation: Melting point should be sharp. IR spectrum must show characteristic imide carbonyl doublets at ~1700 cm⁻¹ and ~1780 cm⁻¹.

-

Protocol: Anticonvulsant Screening (MES Test)

Objective: Determine efficacy against generalized seizures.

-

Animals: Male albino mice (18–25 g).

-

Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

-

Stimulus: 30 minutes post-dose, apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.

-

Endpoint: Abolition of the Hind Limb Tonic Extensor (HLTE) component of the seizure constitutes protection.

-

Control: Phenytoin (25 mg/kg) as positive control.[1]

Mechanistic Visualization

Understanding the dual-pathway potential of the scaffold.

Figure 2: Structure-Activity Relationship (DOT Visualization)

Caption: SAR map detailing how specific structural domains influence pharmacological outcomes. Note the divergence in requirements for CNS vs. Antimicrobial activity.

References

-

Dhivare, R., Chaudhari, P., & Rajput, S. (2018).[1][3][4] Synthesis of Pyridine and Phenyl Succinimides by Green Pathway and Their Antimicrobial Assay. American Journal of Heterocyclic Chemistry, 4(1), 26-29.[4][5]

-

Kornet, M. J., & Crider, M. (1977).[1] Potential long-acting anticonvulsants.[2] 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position.[2][5] Journal of Medicinal Chemistry, 20(9), 1210–1213.[2][5]

-

López, S. N., et al. (2003). Antifungal properties of novel N- and alpha,beta-substituted succinimides against dermatophytes.[6] Arzneimittelforschung, 53(4), 280-288.[6]

-

Ukrainets, I. V., et al. (2019).[1] Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica, 87(2), 12. [1]

Sources

- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of Pyridine and Phenyl Succinimides by Green Pathway and Their Antimicrobial Assay, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepg.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyridine and Phenyl Succinimides by Green Pathway and Their Antimicrobial Assay, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. Antifungal properties of novel N- and alpha,beta-substituted succinimides against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergence of a Privileged Scaffold and a Reactive Warhead: A Technical Guide to the Applications of 1-(2-pyridinyl)-2,5-pyrrolidinedione in Drug Discovery

Introduction: Unveiling a Molecule of Untapped Potential

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and desirable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic combination of well-established pharmacophoric elements with reactive functionalities offers a fertile ground for innovation. 1-(2-pyridinyl)-2,5-pyrrolidinedione emerges as a compound of significant interest, embodying the convergence of a "privileged scaffold" – the pyrrolidinedione core – and a reactive "warhead" in the form of a maleimide.[1][2] This technical guide will provide an in-depth exploration of the potential applications of 1-(2-pyridinyl)-2,5-pyrrolidinedione in drug discovery, with a particular focus on its utility as a scaffold for the development of targeted covalent inhibitors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a forward-looking perspective on how this molecule can be leveraged to address contemporary challenges in drug development.

The pyrrolidinedione moiety is a five-membered lactam that is a cornerstone of numerous biologically active compounds, including over 20 FDA-approved drugs.[1] Its prevalence stems from its favorable physicochemical properties, including its capacity for hydrogen bonding and conformational flexibility, which allow for effective interactions with a multitude of biological targets.[1][3] The pyrrolidinedione scaffold has been associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][4][5]

Juxtaposed with this privileged core is the N-pyridinyl substituted maleimide functionality. N-substituted maleimides are well-established as highly efficient Michael acceptors, readily undergoing covalent bond formation with nucleophiles, most notably the thiol group of cysteine residues.[6][7] This reactivity has been extensively exploited in bioconjugation for the selective labeling of proteins and peptides.[8] In the context of drug discovery, this propensity for covalent modification has positioned maleimides as attractive warheads for the design of targeted covalent inhibitors.[9][10][11] Covalent inhibitors can offer significant advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[10][12]

The incorporation of the 2-pyridinyl group further enhances the potential of this molecule. The pyridine ring is another key heterocyclic motif in medicinal chemistry, present in a vast number of therapeutic agents.[13][14][15][16] It can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, and its nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the molecule's solubility and target engagement.

This guide will, therefore, illuminate the multifaceted potential of 1-(2-pyridinyl)-2,5-pyrrolidinedione, positioning it as a versatile building block and a promising starting point for the development of a new generation of therapeutic agents.

Part 1: The Chemistry of Opportunity: Synthesis and Reactivity

A fundamental prerequisite for the exploration of any molecule in drug discovery is a robust and scalable synthetic route. The synthesis of 1-(2-pyridinyl)-2,5-pyrrolidinedione can be readily achieved through several established methods. A common approach involves the condensation of maleic anhydride with 2-aminopyridine to form the corresponding maleamic acid, followed by cyclization.

Experimental Protocol: Synthesis of 1-(2-pyridinyl)-2,5-pyrrolidinedione

Materials:

-

Maleic anhydride

-

2-Aminopyridine

-

Glacial acetic acid

-

Sodium acetate (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Formation of the Maleamic Acid Intermediate: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in glacial acetic acid. To this solution, add a solution of 2-aminopyridine (1.0 eq) in glacial acetic acid dropwise with stirring at room temperature. The reaction is typically exothermic. Stir the mixture for 1-2 hours, during which a precipitate of N-(2-pyridinyl)maleamic acid should form.

-

Cyclization to the Imide: To the suspension from the previous step, add anhydrous sodium acetate (0.3 eq). Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The crude 1-(2-pyridinyl)-2,5-pyrrolidinedione will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The Michael Addition: A Gateway to Covalent Modification

The key to the utility of 1-(2-pyridinyl)-2,5-pyrrolidinedione as a tool for drug discovery lies in the electrophilicity of the double bond within the maleimide ring. This electron-deficient alkene is susceptible to nucleophilic attack by the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether linkage.[6][8]

Caption: Michael addition of a cysteine thiol to 1-(2-pyridinyl)-2,5-pyrrolidinedione.

This reaction is highly chemoselective for thiols over other nucleophilic amino acid side chains, particularly within the physiological pH range of 6.5-7.5.[6] At this pH, a significant portion of cysteine thiols exists in the more nucleophilic thiolate form, which readily attacks the maleimide.

Part 2: Applications in Targeted Covalent Inhibitor Development

The development of targeted covalent inhibitors has gained significant momentum in recent years, with several approved drugs employing this mechanism of action.[9][10] 1-(2-pyridinyl)-2,5-pyrrolidinedione serves as an excellent starting point for the design of such inhibitors, where the maleimide acts as the "warhead" and the pyridinyl group can be elaborated to provide affinity and selectivity for the target protein.

Workflow for Developing Covalent Inhibitors

The development of a covalent inhibitor based on the 1-(2-pyridinyl)-2,5-pyrrolidinedione scaffold typically follows a structured workflow:

Caption: A generalized workflow for the development of covalent inhibitors.

Experimental Protocol: Assessing Covalent Modification using Mass Spectrometry

A crucial step in the validation of a potential covalent inhibitor is to confirm that it forms a covalent adduct with the target protein. High-resolution mass spectrometry is a powerful tool for this purpose.

Materials:

-

Purified target protein with an accessible cysteine residue

-

1-(2-pyridinyl)-2,5-pyrrolidinedione or a derivative thereof

-

Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation: Incubate the target protein (typically at a concentration of 1-10 µM) with an excess of the 1-(2-pyridinyl)-2,5-pyrrolidinedione derivative (e.g., 10-100 µM) in the reaction buffer at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-4 hours). Include a control sample with the protein and buffer only.

-

Sample Preparation: Quench the reaction if necessary (e.g., by adding a reducing agent like DTT to consume excess compound). Desalt the protein sample using a suitable method, such as a desalting column or buffer exchange spin column, to remove excess compound and non-volatile salts.

-

Mass Spectrometry Analysis: Analyze the intact protein samples by LC-MS. The formation of a covalent adduct will be indicated by an increase in the mass of the protein corresponding to the molecular weight of the inhibitor.

-

Peptide Mapping (Optional): To identify the specific cysteine residue that has been modified, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The modified peptide will show a mass shift, and fragmentation analysis can pinpoint the exact site of modification.

Leveraging the Pyridinyl Moiety for Selectivity

While the maleimide warhead provides the mechanism for covalent inhibition, achieving selectivity for the target protein over other cysteine-containing proteins is paramount. The 2-pyridinyl group of 1-(2-pyridinyl)-2,5-pyrrolidinedione provides a versatile handle for introducing chemical diversity to enhance target affinity and selectivity. Structure-activity relationship (SAR) studies can be conducted by synthesizing a library of analogs with various substituents on the pyridine ring.

Table 1: Exemplar Substitutions on the Pyridinyl Ring for SAR Studies

| Position of Substitution | Exemplar Substituent | Rationale for Inclusion |

| 4-position | -Cl, -F, -CH₃ | Probing steric and electronic effects |

| 5-position | -OCH₃, -CF₃ | Modulating electronics and lipophilicity |

| 6-position | -NH₂, -OH | Introducing hydrogen bond donors/acceptors |

Part 3: Broader Applications in Drug Discovery

Beyond its role as a scaffold for covalent inhibitors, 1-(2-pyridinyl)-2,5-pyrrolidinedione has potential in other areas of drug discovery.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of approximately 176 g/mol , 1-(2-pyridinyl)-2,5-pyrrolidinedione falls within the typical size range for a fragment in FBDD. Its constituent parts, the pyrrolidinedione and the pyridinyl ring, are common motifs in known drugs. Fragment screening campaigns could identify weak but efficient binding of this molecule to a target protein. The pyridinyl group can then be elaborated to grow the fragment into a more potent lead compound, while the maleimide could be retained for covalent targeting or replaced with other functionalities.

A Versatile Building Block in Medicinal Chemistry

The pyrrolidinedione ring can be opened under certain conditions to reveal a dicarboxylic acid derivative, providing further opportunities for chemical modification. Additionally, the pyridine ring can undergo a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Conclusion and Future Perspectives

1-(2-pyridinyl)-2,5-pyrrolidinedione represents a molecule of significant, yet largely unexplored, potential in drug discovery. Its unique combination of a privileged pyrrolidinedione scaffold and a reactive maleimide warhead, further functionalized with a versatile pyridinyl handle, makes it an attractive starting point for the development of targeted covalent inhibitors. The synthetic accessibility of this compound, coupled with the well-understood reactivity of the maleimide group, provides a solid foundation for its application in medicinal chemistry programs.

Future research in this area should focus on the systematic exploration of the chemical space around the 1-(2-pyridinyl)-2,5-pyrrolidinedione core. The synthesis and screening of focused libraries of derivatives against a range of biological targets, particularly those with known, functionally important cysteine residues, is a logical next step. Furthermore, a deeper understanding of the structure-activity relationships governing the selectivity of such compounds will be crucial for their successful development as therapeutic agents. The principles and protocols outlined in this guide provide a comprehensive framework for embarking on this exciting avenue of drug discovery.

References

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

-

Petrilli, V., & Gururaja, T. L. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1399. [Link]

-

Johnson, C. N., et al. (2016). Leveraging compound promiscuity to identify targetable cysteines within the kinome. Cell Chemical Biology, 23(12), 1547-1557. [Link]

-

Lowe, A. B. (2014). Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. In Thiol-X Chemistries in Polymer and Materials Science. The Royal Society of Chemistry. [Link]

-

Nino-Ramirez, J. A., Insuasty-Cepeda, B. A., Rivera-Monroy, Z. J., & Maldonado, M. (2022). Michael thiol-maleimide addition reaction, rearrangements and products formed. Results in Chemistry, 4, 100373. [Link]

-

Pohlmann, J., et al. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Bioorganic & Medicinal Chemistry Letters, 15(4), 1189-1192. [Link]

-

Tucker, B. S., et al. (2016). “One-Pot” Aminolysis/Thiol–Maleimide End-Group Functionalization of RAFT Polymers. Macromolecules, 49(17), 6176-6187. [Link]

-

Wang, Y., et al. (2021). Regulating the Homogeneity of Thiol-Maleimide Michael-Type Addition-Based Hydrogels Using Amino Biomolecules. Gels, 7(4), 211. [Link]

-

Yilmaz, I., & Senturk, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1125-1156. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247065. [Link]

-

Fondjo, E. S., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 15(1), 22. [Link]

-

Miyamoto, H., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 14(1), 379. [Link]

-

Wang, Y. F., et al. (2011). 1-(3-Pyridyl)pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1719. [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4882. [Link]

-

Kim, D. H., et al. (2018). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 9(10), 1695-1702. [Link]

-

De Angelis, M., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4426. [Link]

-

Singh, P., et al. (2022). Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(9), 1109-1118. [Link]

-

Rojas-Carrillo, A., et al. (2020). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. Journal of the Mexican Chemical Society, 64(2), 116-126. [Link]

-

Molbase. (2025). 2,5-pyrrolidinedione. [Link]

-

Al-Dies, A. M., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3694. [Link]

-

El-Gazzar, M. G., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3911. [Link]

-

Wang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 22(12), 2222. [Link]

-

Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cysteine Targeted Covalent Library [chemdiv.com]

- 12. Leveraging compound promiscuity to identify targetable cysteines within the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Odyssey of Succinimide Derivatives: A Technical Guide for Drug Development Professionals

Preamble: The Succinimide Scaffold in Modern Therapeutics

The succinimide (pyrrolidine-2,5-dione) ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents. From established anticonvulsants to emerging targeted therapies, the in vivo metabolic fate of these molecules is a critical determinant of their efficacy, safety, and pharmacokinetic profile.[1][2] This technical guide provides a comprehensive exploration of the metabolic pathways of succinimide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the key enzymatic transformations, the causality behind experimental choices for metabolic investigation, and detailed methodologies to empower robust and insightful drug development programs.

I. The Metabolic Landscape of Succinimide Derivatives: A Tale of Two Phases

The in vivo biotransformation of succinimide-containing drugs is a multi-step process, broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.[3][4] The primary objective of this metabolic cascade is to increase the hydrophilicity of the parent compound, thereby facilitating its excretion from the body.

Phase I Metabolism: Unmasking Functionality

Phase I reactions introduce or expose functional groups on the succinimide derivative, setting the stage for subsequent conjugation or direct elimination.

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, are the primary drivers of oxidative metabolism for a vast array of xenobiotics, including succinimide derivatives.

-

Hydroxylation: The introduction of a hydroxyl (-OH) group is a common metabolic route. For instance, the anticonvulsant ethosuximide is extensively metabolized via hydroxylation of the ethyl side chain, a reaction primarily mediated by CYP3A4.[5] This hydroxylation can lead to the formation of multiple isomers.

-

N-Dealkylation: For N-substituted succinimides, the removal of an alkyl group from the nitrogen atom is a significant metabolic pathway. A prime example is the anticonvulsant methsuximide , which is rapidly demethylated to its active metabolite, N-desmethylmethsuximide.[5][6] This biotransformation is also catalyzed by hepatic CYP enzymes.

-

Aromatic Hydroxylation: In succinimide derivatives bearing aromatic substituents, hydroxylation of the aromatic ring can occur. The fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) undergoes hydroxylation on the dichlorophenyl ring, in addition to the succinimide ring.[7]

The succinimide ring itself is susceptible to enzymatic hydrolysis, leading to the formation of a succinamic acid derivative. This ring-opening reaction represents a significant metabolic and deactivation pathway for some derivatives. While this can occur non-enzymatically, certain microorganisms have been shown to possess cyclic imide-transforming activity.[8][9] In the context of drug metabolism, this hydrolytic cleavage can be a crucial step in the detoxification process. For NDPS, the formation of N-(3,5-dichlorophenyl)succinamic acid is a major urinary metabolite.[7]

Phase II Metabolism: The Conjugation Cascade

Phase II metabolism involves the covalent attachment of endogenous polar molecules to the parent drug or its Phase I metabolites, dramatically increasing their water solubility and facilitating their excretion.[4][7]

Glucuronidation, the attachment of glucuronic acid, is a predominant Phase II reaction for hydroxylated metabolites of succinimide derivatives.[10] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[11] The hydroxylated metabolites of ethosuximide, for instance, are extensively conjugated with glucuronic acid before being excreted in the urine.[3] For metabolites with multiple potential conjugation sites, such as N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid which has both a hydroxyl and a carboxylic acid group, glucuronidation can occur at the alcohol moiety.[12]

Sulfation, the transfer of a sulfonate group, is another important Phase II reaction for hydroxylated metabolites, catalyzed by sulfotransferases (SULTs).[13] While often a detoxification pathway, sulfation of certain succinimide metabolites can lead to bioactivation, forming reactive electrophiles.[13] In the case of NDPS, the formation of alcohol sulfate conjugates of its hydroxylated metabolites is considered a potential bioactivation pathway contributing to its nephrotoxicity.[14][15]

Glutathione (GSH) conjugation, mediated by glutathione S-transferases (GSTs), plays a critical role in detoxifying reactive electrophilic metabolites.[][17] The formation of N-acetylcysteine and cysteine conjugates of NDPS in vivo suggests the involvement of glutathione conjugation in its metabolism, indicating the formation of reactive intermediates.[14]

II. A Visual Synthesis of Succinimide Metabolism

To provide a clearer understanding of these intricate pathways, the following diagrams illustrate the metabolic transformations of key succinimide derivatives.

Caption: Phase I and II metabolism of Ethosuximide.

Caption: Phase I metabolism of Methsuximide to its active metabolite.

Caption: Complex metabolic pathways of NDPS.

III. Experimental Strategies for Elucidating Metabolic Pathways

A thorough understanding of the in vivo metabolism of succinimide derivatives necessitates a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies: A First Look at Biotransformation

In vitro systems provide a controlled environment to investigate the metabolic stability of a compound and identify the enzymes responsible for its biotransformation.[4]

This is a cornerstone assay in early drug discovery to assess the intrinsic clearance of a compound.[4][12]

-

Principle: The test compound is incubated with liver microsomes, which are rich in Phase I enzymes, particularly CYPs. The disappearance of the parent compound over time is monitored.[18]

-

Causality: By including cofactors like NADPH, the activity of CYP enzymes is supported.[19] Comparing the degradation rate in the presence and absence of NADPH can indicate the involvement of CYP-mediated metabolism.[20] To investigate Phase II glucuronidation, UDPGA can be added as a cofactor.[19]

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation of Reagents:

-

Incubation:

-

Time Points and Termination:

-

Incubate the plate at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[19]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[18]

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[4]

-

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a complex biological system.[21][22]

The choice of animal model is critical for the translatability of preclinical data to humans. Rodents (mice and rats) are commonly used for initial pharmacokinetic screening, while non-rodent species like dogs or non-human primates may be used for more comprehensive studies due to their metabolic pathways being more similar to humans in some cases.[22][23] Humanized mouse models, which express human drug-metabolizing enzymes, are increasingly used to obtain more predictive human metabolic profiles.[5][24]

-

Dosing: The succinimide derivative is administered to the animals via a relevant route (e.g., oral, intravenous).

-

Sample Collection: Blood, urine, and feces are collected at various time points to characterize the pharmacokinetic profile of the parent drug and its metabolites.[25]

Metabolite Identification and Quantification: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in biological matrices due to its high sensitivity and selectivity.[19][26]

Detailed Protocol: LC-MS/MS Analysis of Metabolites in Urine

-

Sample Preparation:

-

Thaw frozen urine samples.

-

For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase or sulfatase can be performed to cleave the conjugate and measure the aglycone.[25][27]

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the urine sample.[1]

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be further cleaned up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[28]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., C18 reversed-phase) for separation of the parent drug and its metabolites.

-

The separated analytes are then introduced into the mass spectrometer.

-

The mass spectrometer is typically operated in a full-scan mode to detect all potential metabolites, followed by product ion scans (MS/MS) to obtain structural information for identification.

-

-

Data Analysis:

-

Metabolites are identified by comparing their retention times and mass spectra with those of synthesized authentic standards or by interpreting the fragmentation patterns.

-

Quantification is achieved by creating a calibration curve using known concentrations of the parent drug and its major metabolites.

-

Caption: Workflow for metabolite analysis in urine by LC-MS/MS.

IV. Quantitative Insights into Succinimide Metabolism

Understanding the quantitative aspects of metabolism is crucial for predicting drug exposure and potential drug-drug interactions.

| Compound | Parameter | Value | Species | Reference |

| Methsuximide | Half-life (t½) | 2-4 hours | Human | [6] |

| N-desmethylmethsuximide | Half-life (t½) | 28-80 hours (Adults) | Human | [6] |

| N-desmethylmethsuximide | Accumulation half-life | 49.7 hours | Human | [26][29] |

| N-desmethylmethsuximide | Time to steady state | 10.4 days | Human | [26][29] |

| N-desmethylmethsuximide | Therapeutic plasma concentration | 10-30 mg/L | Human | [26][29] |

| Ethosuximide | Therapeutic plasma concentration | 40-100 mg/L | Human | [30] |

V. Concluding Remarks: A Roadmap for Successful Drug Development

The in vivo metabolism of succinimide derivatives is a complex interplay of Phase I and Phase II enzymatic reactions that ultimately govern the therapeutic and safety profile of these important drugs. A comprehensive understanding of these pathways, from the initial oxidative and hydrolytic transformations to the subsequent conjugation reactions, is paramount for successful drug development.

This guide has provided a detailed overview of the key metabolic routes, the experimental strategies to elucidate them, and the quantitative data that informs preclinical and clinical decision-making. By embracing a mechanistically driven approach to metabolic studies, researchers can de-risk their drug candidates early, optimize their pharmacokinetic properties, and ultimately, deliver safer and more effective medicines to patients. The provided protocols and workflows serve as a robust starting point for any laboratory embarking on the metabolic characterization of novel succinimide-based therapeutics.

VI. References

-

Browne TR, et al. Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions. Neurology. 1983;33(4):414-8. [URL not available]

-

Drugs.com. Methsuximide (Professional Patient Advice). [Link]

-

Mifsud J, et al. The pharmacokinetics of ethosuximide enantiomers in the rat. Chirality. 2001;13(4):188-93. [Link]

-

Browne TR, et al. Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions. Neurology. 1983;33(4):414-8. [Link]

-

Neurology. Methsuxirnide for complex partial seizures: Efficacy, toxicity, clinical pharmacology, and drug interactions. [Link]

-

Lin HY, et al. Trace analysis of ethosuximide in human plasma with a chemically removable derivatizing reagent and high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 1999;729(1-2):111-7. [Link]

-

Mifsud J, et al. The pharmacokinetics of ethosuximide in the rat. ResearchGate. [Link]

-

PubChem. Methsuximide. [Link]

-

Ukaaz Publications. A review on analytical aspects of ethosuximide: An antiepileptic drug. [Link]

-

Lin CY, et al. Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide in rats: evidence for bioactivation through alcohol-O-glucuronidation and O-sulfation. Chem Res Toxicol. 2005;18(6):929-40. [Link]

-

Dowell JA, et al. Determination of the site of glucuronidation in an N-(3,5-dichlorophenyl)succinimide metabolite by electrospray ionization tandem mass spectrometry following derivatization to picolinyl esters. J Mass Spectrom. 2002;37(1):82-9. [Link]

-

Dragomir AC, et al. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protoc. 2021;2(2):100523. [Link]

-

ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

Restek. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. [Link]

-

Rankin GO, et al. Effect of sulfation substrates/inhibitors on N-(3,5-dichlorophenyl)succinimide nephrotoxocity in Fischer 344 rats. Toxicology. 1993;83(1-3):137-48. [Link]

-

Agilent. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]

-

BioBoston Consulting. Best Practices For Preclinical Animal Testing. [Link]

-

ResearchGate. Sensitive determination of ethosuximide in human fluids by electromembrane extraction coupled with high performance liquid chromatography ultraviolet spectroscopy. [Link]

-

Taconic Biosciences. Using Animal Models for Drug Development. [Link]

-

Flinders University. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

-

Biocytogen. Preclinical Animal Models for Metabolic Diseases. [Link]

-

van der Wulp, K. D. M., et al. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 142(48), 2042-2050. [Link]

-

Hanzl, M., et al. The contribution of cyclic imide stereoisomers on cereblon-dependent activity. Chemical Science, 16(11), 3749-3758. [Link]

-

van Gruijl, J. R., et al. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 54(49), 14926-14930. [Link]

-

Waters. Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. [Link]

-

BioPharm International. Using a Modeling Approach to Preclinical Studies. [Link]

-

Rankin GO, et al. In vivo metabolism and disposition of the nephrotoxicant N-(3, 5-dichlorophenyl)succinimide in Fischer 344 rats. Toxicol Appl Pharmacol. 1998;151(2):339-47. [Link]

-

Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. [Link]

-

ResearchGate. Can N-succinimide be metabolized by human/rat body? Will it cause any damage to the body?. [Link]

-

Hanzl, M., et al. The contribution of cyclic imide stereoisomers on cereblon-dependent activity. Chemical Science, 16(11), 3749-3758. [Link]

-

Wikipedia. Glucuronidation. [Link]

-

Biocytogen. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

-

DergiPark. Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]

-

University of Washington. Glutathione Conjugation!. [Link]

-

Yamamoto K, et al. Distribution of cyclic imide-transforming activity in microorganisms. Agric Biol Chem. 1978;42(1):123-7. [Link]

-

Hypha Discovery. Sulfate metabolite synthesis. [Link]

-

ACS Omega. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. [Link]

-

Zhang, H., et al. Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and bioanalytical chemistry, 403(1), 249-257. [Link]

-

Hypha Discovery. Glucuronide synthesis. [Link]

-

Longdom Publishing. Role of Glucuronidation in Drug Detoxification and Elimination. [Link]

-

SciSpace. Definitive Drug and Metabolite Screening in Urine by UPLC–MS-MS Using a Novel Calibration Technique. [Link]

-

Hanzl, M., et al. Genesis and regulation of C-terminal cyclic imides from protein damage. Proceedings of the National Academy of Sciences, 117(24), 13447-13455. [Link]

-

Taylor & Francis. Glucuronidation – Knowledge and References. [Link]

-

Scilit. Chemical metabolite synthesis and profiling: Mimicking in vivo biotransformation reactions. [Link]

-

Khan, I., et al. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]

-

Cieślak, M., et al. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. International Journal of Molecular Sciences, 25(1), 359. [Link]

-

ResearchGate. Succinimides: Synthesis, reaction and biological activity. [Link]

-

Hypha Discovery. Sulfated Drug Metabolites. [Link]

Sources

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 5. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]

- 6. drugs.com [drugs.com]

- 7. In vivo metabolism and disposition of the nephrotoxicant N-(3, 5-dichlorophenyl)succinimide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distribution of cyclic imide-transforming activity in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glucuronidation - Wikipedia [en.wikipedia.org]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Determination of the site of glucuronidation in an N-(3,5-dichlorophenyl)succinimide metabolite by electrospray ionization tandem mass spectrometry following derivatization to picolinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide in rats: evidence for bioactivation through alcohol-O-glucuronidation and O-sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of sulfation substrates/inhibitors on N-(3,5-dichlorophenyl)succinimide nephrotoxocity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. courses.washington.edu [courses.washington.edu]

- 18. researchgate.net [researchgate.net]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. The pharmacokinetics of ethosuximide enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methsuximide | C12H13NO2 | CID 6476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. biobostonconsulting.com [biobostonconsulting.com]

- 23. mdpi.com [mdpi.com]

- 24. biocytogen.com [biocytogen.com]

- 25. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]

- 26. Methsuximide for complex partial seizures: efficacy, toxicity, clinical pharmacology, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. agilent.com [agilent.com]

- 28. dergipark.org.tr [dergipark.org.tr]

- 29. neurology.org [neurology.org]

- 30. ukaazpublications.com [ukaazpublications.com]

difference between N-phenylsuccinimide and N-(2-pyridyl)succinimide

Comparative Analysis of Electronic Structure, Synthetic Pathways, and Reactivity Profiles

Executive Summary

This guide provides a rigorous technical comparison between N-phenylsuccinimide (NPS) and N-(2-pyridyl)succinimide (N-2-PyS) . While structurally analogous—differing only by the substitution of a benzene ring with a pyridine ring at the imide nitrogen—this "phenyl-pyridyl switch" induces profound divergences in electronic density, nucleophilicity during synthesis, and downstream reactivity.

Key Differentiators:

-

Electronic Modulation: The electron-deficient pyridine ring in N-2-PyS significantly increases the electrophilicity of the imide carbonyls compared to the phenyl isostere.

-

Coordination Chemistry: N-2-PyS possesses a Lewis-basic nitrogen capable of bidentate chelation (N,O-coordination), enabling its use as a directing group in transition-metal catalysis. NPS functions strictly as a monodentate O-donor.

-

Toxicological Profile: NPS is a known nephrotoxicant precursor, metabolically activated via phenyl ring oxidation.[1] N-2-PyS alters this metabolic trajectory, often mitigating specific renal toxicity pathways.

Structural & Electronic Divergence

The core distinction lies in the electronic influence of the

Frontier Molecular Orbitals & Basicity

-

N-Phenylsuccinimide (NPS): The phenyl ring is relatively electron-neutral to weakly activating in this context. The lone pair on the imide nitrogen is delocalized into the carbonyls, but conjugation with the phenyl ring is sterically modulated by the torsion angle (typically ~60–90° to minimize repulsion with carbonyl oxygens).

-

N-(2-Pyridyl)succinimide (N-2-PyS): The pyridine ring is

-deficient. The endocyclic nitrogen (N1') exerts a strong inductive (-

Consequence: The succinimide

-protons in N-2-PyS are more acidic (

-

Coordination Modes

The most critical functional difference is the ability of N-2-PyS to act as a bidentate ligand .

-

NPS (Monodentate): Binds metals solely through the carbonyl oxygen (

-O). -

N-2-PyS (Bidentate): Binds metals via the pyridine nitrogen and the imide carbonyl oxygen, forming a stable 5-membered chelate ring (

-N,O). This "pocket" is essential for directing Pd(II) or Cu(II) catalysts to the proximal C-H bonds.

Figure 1: Coordination divergence. N-2-PyS forms stable chelate rings utilized in C-H activation logic, whereas NPS interacts weakly via carbonyls.

Synthetic Pathways: The Nucleophilicity Challenge

Synthesizing N-2-PyS is kinetically more demanding than NPS due to the reduced nucleophilicity of 2-aminopyridine compared to aniline.

Comparative Protocols

| Feature | N-Phenylsuccinimide (NPS) | N-(2-Pyridyl)succinimide (N-2-PyS) |

| Precursors | Aniline + Succinic Anhydride | 2-Aminopyridine + Succinic Anhydride |

| Amine Nucleophilicity | High (Lone pair available) | Low (Resonance with ring N) |

| Standard Conditions | Reflux in Toluene or AcOH (1-2 hrs) | High Temp (>160°C) or Lewis Acid (ZnCl2) |

| Yield | >85% (Facile cyclization) | 40–60% (Competitive polymerization) |

| Key Challenge | Sublimation of product | Incomplete cyclization of amic acid |

Protocol: Synthesis of N-(2-Pyridyl)succinimide

Rationale: Direct thermal condensation often fails for electron-deficient amines. We employ a chemical dehydration method.

Materials:

-

Succinic anhydride (10 mmol)

-

2-Aminopyridine (10 mmol)

-

Acetic anhydride (

, 5 mL) -

Sodium acetate (NaOAc, 5 mmol - Catalyst)

Step-by-Step Workflow:

-

Amic Acid Formation: Dissolve succinic anhydride in dry toluene (20 mL). Add 2-aminopyridine dropwise. Stir at reflux for 2 hours. A precipitate (succinamic acid intermediate) will form.

-

Chemical Cyclization: Isolate the intermediate or add

and NaOAc directly to the reaction pot. -

Dehydration: Reflux for an additional 3 hours. The

acts as a dehydrating agent to force the closure of the imide ring, overcoming the low nucleophilicity of the amide nitrogen. -

Workup: Pour mixture into ice water. Neutralize with saturated

(critical to remove acetic acid). Extract with Ethyl Acetate. -

Validation: Monitor TLC (SiO2, 1:1 Hex/EtOAc). N-2-PyS typically has a lower

than NPS due to polarity.-

Target Signal (IR): Look for doublet carbonyl peaks at ~1710 and 1780

(imide stretch).

-

Reactivity & Toxicology: The "Rankin" Mechanism

The most significant biological difference is the nephrotoxicity profile. N-phenylsuccinimides are model compounds for renal toxicity, whereas the pyridyl switch alters this pathway.

Mechanism of NPS Nephrotoxicity

Research by Rankin et al. established that NPS induces nephrotoxicity via metabolic bioactivation.

-

Oxidation: Cytochrome P450 oxidizes the phenyl ring (typically para- or 3,5-positions).

-

Ring Opening: The succinimide ring hydrolyzes to form N-(substituted-phenyl)succinamic acid.

-

Toxicity: The 3,5-dichlorophenyl metabolite (NDPS) is a potent nephrotoxicant, causing proximal tubular necrosis.[1]

The Pyridyl Advantage (Metabolic Shunting):

Replacing the phenyl ring with pyridine changes the site of oxidation. The pyridine nitrogen is susceptible to

Figure 2: Metabolic Divergence. The phenyl ring facilitates oxidative bioactivation to toxic species, while the pyridyl ring promotes N-oxidation and clearance.

Application in C-H Activation

In drug discovery, N-2-PyS is not just a substrate but a functional tool .

-

NPS: Inert under standard C-H activation conditions unless harsh radical conditions are used.

-

N-2-PyS: The pyridyl group acts as a Directing Group (DG) .[2] In Pd-catalyzed reactions, the pyridine nitrogen coordinates to Palladium, positioning the catalyst to activate C-H bonds on the succinimide ring (rare) or, more commonly, allowing the succinimide to act as a ligand itself in complex scaffolds.

-

Note: In "Phenyl-Pyridyl Switch" strategies, medicinal chemists swap NPS for N-2-PyS to lower logP (lipophilicity) and introduce a hydrogen bond acceptor (the pyridine N), often improving solubility and metabolic stability.

-

References

-

Rankin, G. O., et al. (1995).[1] "Role of chloride groups in the nephrotoxic potential of N-(3,5-dichlorophenyl)-2-hydroxysuccinimide." Toxicology Letters. Link

-

Dhivare, R., et al. (2018).[3] "Synthesis of Pyridine and Phenyl Succinimides by Green Pathway and Their Antimicrobial Assay." American Journal of Heterocyclic Chemistry. Link

-

BenchChem Application Notes. (2025). "Synthesis of N-Substituted Succinimides via Transamidation of N-Phenylsuccinimide." Link

- Kubota, T., et al. (2022). "Structural analysis of N-pyridylsuccinimides and their coordination to Cu(II)." Journal of Coordination Chemistry.

-

PharmaBlock Whitepaper. (2024). "Pyridine in Drug Discovery: The Magic of Phenyl–Pyridyl Switch." Link

Sources

- 1. Role of chloride groups in the nephrotoxic potential of N-(3,5-dichlorophenyl)-2-hydroxysuccinimide, an oxidative metabolite of N-(3,5-dichlorophenyl)succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 3. Synthesis of Pyridine and Phenyl Succinimides by Green Pathway and Their Antimicrobial Assay, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Methodological & Application

Title: Rapid and Efficient Synthesis of 1-(2-Pyridinyl)-2,5-pyrrolidinedione via Microwave-Assisted Cyclodehydration

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 1-(2-pyridinyl)-2,5-pyrrolidinedione, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Traditional methods for creating N-substituted succinimides often require prolonged reaction times and harsh conditions.[3] This guide details a microwave-assisted organic synthesis (MAOS) approach that dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing solvent use.[4][5] We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, outline methods for product characterization and validation, and discuss critical safety considerations for harnessing this powerful technology.

Principle and Scientific Rationale

The synthesis of 1-(2-pyridinyl)-2,5-pyrrolidinedione is achieved through the condensation of 2-aminopyridine with succinic anhydride. The reaction proceeds via a two-step mechanism that is significantly accelerated by microwave irradiation.[3][6]

Step 1: Amic Acid Formation The reaction initiates with a rapid, nucleophilic acyl substitution. The primary amine of 2-aminopyridine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the N-(2-pyridinyl)succinamic acid intermediate. This step is typically fast and can often occur at room temperature.

Step 2: Microwave-Assisted Cyclodehydration The second step is the intramolecular cyclization of the amic acid to form the imide ring, which involves the elimination of a water molecule. This step requires a significant energy input due to the lower nucleophilicity of the amide nitrogen compared to the initial amine.[3]

The Role of Microwave Irradiation: Conventional heating relies on thermal conduction, where heat is transferred inefficiently from the outside of the vessel inwards. Microwave-assisted synthesis, however, utilizes dielectric heating.[7] Microwaves directly couple with polar molecules and intermediates in the reaction mixture, such as the amic acid, causing them to align with the rapidly oscillating electric field. This generates intense, uniform, and rapid heating throughout the reaction volume.[8] This "in-core" heating can superheat the reaction mixture far above the solvent's atmospheric boiling point in a sealed vessel, dramatically accelerating the rate-limiting cyclodehydration step and minimizing the formation of byproducts.[7]

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 1-(2-pyridinyl)-2,5-pyrrolidinedione.

Materials and Equipment

Reagents & Solvents

-

Succinic Anhydride (≥99%)

-

2-Aminopyridine (≥99%)

-

Glacial Acetic Acid (ACS grade) or N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate (ACS grade)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis

Equipment

-

Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwave ovens must not be used due to the lack of temperature/pressure controls and significant safety hazards.[9]

-

10 mL or 35 mL microwave reaction vessel with a snap-on cap and stir bar.

-

Magnetic stir plate.

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel).

-

Rotary evaporator.

-

Melting point apparatus.

-

Analytical balance.

-

Instrumentation for characterization: FT-IR, NMR, and Mass Spectrometer.

Detailed Experimental Protocol

This protocol is optimized for a rapid and high-yield synthesis using a dedicated microwave reactor.

Workflow Overview

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Step-by-Step Procedure

-

Reagent Preparation:

-

To a 10 mL microwave reaction vessel containing a magnetic stir bar, add succinic anhydride (1.00 g, 10.0 mmol, 1.0 equiv).

-

Add 2-aminopyridine (0.94 g, 10.0 mmol, 1.0 equiv).

-

Add 4 mL of glacial acetic acid. This solvent acts as both a reaction medium and a catalyst for the dehydration step. Alternatively, a high-boiling polar solvent like DMF can be used.[10]

-

-

Microwave Synthesis:

-

Securely cap the vessel. Causality: Proper sealing is critical to allow the reaction to reach temperatures above the solvent's boiling point, which is essential for the rapid reaction rate.[7]

-

Place the vessel in the cavity of the microwave reactor.

-

Set the reaction parameters as outlined in the table below.

-

| Parameter | Value | Rationale |

| Temperature | 150 °C | Provides sufficient energy for rapid cyclization while minimizing degradation. |

| Ramp Time | 2 minutes | Ensures a controlled rate of heating. |

| Hold Time | 5 minutes | Typically sufficient for complete conversion. Reaction can be monitored by TLC. |

| Power | 200 W (Dynamic) | Power will modulate to maintain the target temperature. |

| Stirring | High | Ensures homogeneous heating and prevents localized hot spots. |

| Pressure | Max 20 bar | Safety limit; actual pressure will depend on solvent and temperature. |

-

Reaction Work-up & Isolation:

-

After the irradiation is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.

-

Once cooled, carefully uncap the vessel in a fume hood.

-

Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. This will cause the product to precipitate.

-

Stir the suspension for 15 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration, washing the solid with cold water (2 x 20 mL).

-

-

Purification:

-

For higher purity, the crude solid can be recrystallized. Dissolve the product in a minimum amount of hot ethyl acetate or ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

-

A typical yield for this reaction is expected to be in the range of 80-95%.

-

Characterization and Validation

To confirm the identity and purity of the synthesized 1-(2-pyridinyl)-2,5-pyrrolidinedione, the following analytical techniques are recommended.

| Technique | Expected Results |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Literature values should be consulted; sharp melting range indicates high purity. |

| FT-IR (ATR) | ~1770 cm⁻¹ and ~1700 cm⁻¹ (symmetric and asymmetric C=O stretch of imide), ~1590 cm⁻¹ (C=N/C=C stretch of pyridine ring). Absence of broad O-H and N-H stretches from the amic acid intermediate.[11] |

| ¹H NMR | Signals corresponding to the pyridinyl protons (typically in the δ 7.0-8.5 ppm range) and a singlet for the two equivalent methylene (-CH₂-) groups of the succinimide ring (typically around δ 2.9-3.1 ppm).[12][13] |

| ¹³C NMR | Signals for the imide carbonyl carbons (~176 ppm), pyridinyl carbons, and the succinimide methylene carbons (~29 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product (C₉H₈N₂O₂ = 176.17 g/mol ). |

Safety Precautions

-

Dedicated Equipment: Only use a microwave reactor specifically designed for chemical synthesis. Domestic ovens are extremely dangerous for this application.[9]

-

Pressure Monitoring: Always operate within the pressure limits of the reaction vessel. Reactions that generate gas can lead to dangerous over-pressurization.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.

-

Fume Hood: Conduct all steps, especially the uncapping of the reaction vessel and solvent handling, inside a certified chemical fume hood.

-

Thermal Hazards: Reaction vessels will be hot after irradiation. Handle with caution until they have cooled to a safe temperature.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 1-(2-pyridinyl)-2,5-pyrrolidinedione. By leveraging the principles of dielectric heating, this protocol offers significant advantages over conventional methods, including a drastic reduction in reaction time, high product yields, and alignment with green chemistry practices.[14][15] The detailed procedure and characterization guidelines provide a robust and reliable system for researchers requiring this important chemical intermediate.

References

- Banik, B. K., Sahoo, B. M., Ravi Kumar, B. V., & Panda, K. C. (2021). Microwave Induced Green Chemistry Approach Towards the Synthesis of Heterocyclic Compounds via C-N Bond Forming Reactions. Current Microwave Chemistry, 8(3), 204-214.

- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.

- Anonymous. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles.

- IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.

- Tiwari, G., Khanna, A., Mishra, V. K., & Sagar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34085-34111.

- Miles, J. A., et al. (n.d.). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education.

- Tiwari, G., Khanna, A., Mishra, V. K., & Sagar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34085-34111.

- Anton Paar. (n.d.). Microwave-Assisted Synthesis. Anton Paar Wiki.

- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.

- Anonymous. (n.d.). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.

- Perillo, I. A., et al. (2018). Microwave-promoted synthesis of cyclic imides. Arkivoc, 2018(1), 0-0.

- Anonymous. (n.d.). Specific effects of microwave - Solid supported reaction.

- National Institutes of Health. (2025). Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. PMC.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-137.

- International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

- Anonymous. (n.d.). Microwave Assisted Organic Synthesis.

- National Institutes of Health. (n.d.). 1-(3-Pyridyl)pyrrolidine-2,5-dione. PMC.

- BenchChem. (2025). Protocol for N-substituted Succinimide Ring Opening for Synthesis.

- ResearchGate. (2025). Solid-Phase Synthesis of N-Aryl Succinimides.

- Al-Sultani, K. H., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 566.

- Chemical Synthesis Database. (2025). 1-(2-aminophenyl)-2,5-pyrrolidinedione.

- National Institutes of Health. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. PMC.

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Gentile, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798.

- ResearchGate. (n.d.). Pyrrolidine-2,5-dione.

- Mijin, D., Marković, J., & Marinković, A. (2014). Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Hemijska Industrija, 68(4), 435-446.

- Ndom, J. C., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. BMC Research Notes, 14(1), 1-8.

- MDPI. (2025). Primary Pyrrolimines and Pyridinimines.

- Al-Juboori, A. M. H., & Al-Obaidi, Y. T. H. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Journal of University of Babylon for Pure and Applied Sciences, 26(6), 1-10.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. ijrpas.com [ijrpas.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety Considerations for Microwave Synthesis [cem.com]

- 10. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. ijpsjournal.com [ijpsjournal.com]

one-pot synthesis of 1-(2-pyridinyl)pyrrolidine-2,5-dione from succinic anhydride

Application Note & Protocol

Topic: Efficient One-Pot Synthesis of 1-(2-Pyridinyl)pyrrolidine-2,5-dione from Succinic Anhydride

For: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged core structure in medicinal chemistry, appearing in a wide range of biologically active compounds with properties including anticonvulsant, antidepressant, and antitumor activities[1][2]. The incorporation of a pyridine ring, a common bioisostere in drug design, creates a versatile building block, 1-(2-pyridinyl)pyrrolidine-2,5-dione, for the synthesis of novel chemical entities. Traditional multi-step syntheses of N-substituted succinimides often involve the isolation of an intermediate amic acid, followed by a separate cyclodehydration step[3]. This application note details a streamlined and efficient one-pot methodology for the synthesis of 1-(2-pyridinyl)pyrrolidine-2,5-dione directly from succinic anhydride and 2-aminopyridine. This approach enhances operational simplicity, reduces waste, and improves time efficiency, making it highly suitable for both academic research and process development environments.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence within a single reaction vessel. The overall transformation is a dehydrative condensation.

-

Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of the primary amino group of 2-aminopyridine on one of the electrophilic carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form a tetrahedral intermediate, which rapidly collapses to yield the stable N-(pyridin-2-yl)succinamic acid intermediate[4][5].

-

Intramolecular Cyclodehydration: The second step is an intramolecular nucleophilic acyl substitution. Under thermal conditions, the amide nitrogen of the succinamic acid intermediate attacks the terminal carboxylic acid carbonyl. This cyclization process eliminates a molecule of water to form the thermodynamically stable five-membered imide ring of the target product[5]. This step is the rate-limiting part of the sequence and requires heat to provide the necessary activation energy[5]. The use of a high-boiling solvent or a chemical dehydrating agent can facilitate this step.

The mechanism is illustrated in the diagram below.

Figure 1: Reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol describes a robust method using acetic anhydride, which serves as both a dehydrating agent and a solvent, facilitating a clean and efficient reaction.

Materials and Equipment:

-

Succinic anhydride (≥99%)

-

2-Aminopyridine (≥99%)

-

Glacial acetic anhydride (≥99%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask (100 mL) with magnetic stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

TLC plates (silica gel 60 F254)

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

Quantitative Data:

| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| Succinic Anhydride | 100.07 | 1.1 | 22.0 | 2.20 g |

| 2-Aminopyridine | 94.11 | 1.0 | 20.0 | 1.88 g |

| Acetic Anhydride | 102.09 | - | - | 25 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add succinic anhydride (2.20 g, 22.0 mmol) and 2-aminopyridine (1.88 g, 20.0 mmol).

-

Solvent Addition: Carefully add glacial acetic anhydride (25 mL) to the flask.

-

Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approx. 135-140 °C) with gentle stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30-60 minutes.[6]

-

Expert Tip: Use a mobile phase of 7:3 Hexane:Ethyl Acetate. The starting material, 2-aminopyridine, will have a lower Rf value than the less polar product. The reaction is complete when the 2-aminopyridine spot is no longer visible. The typical reaction time is 2-4 hours.

-

-

Work-up - Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Removal of Acetic Anhydride: Pour the cooled reaction mixture slowly and carefully into a beaker containing 100 mL of crushed ice and water, while stirring. This will quench the excess acetic anhydride.

-

Neutralization and Extraction: The product may precipitate as a solid. Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or ethyl acetate and hexane. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected product is a white to off-white solid.

Workflow Visualization

Figure 2: Experimental workflow for one-pot synthesis.

Characterization

The identity and purity of the final product, 1-(2-pyridinyl)pyrrolidine-2,5-dione, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretching of the imide).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant starting material after 4 hours, ensure the reaction temperature is at reflux. The presence of moisture can also hinder the reaction; use anhydrous reagents and dry glassware.

-

Low Yield: Yield loss can occur during extraction and purification. Ensure complete extraction from the aqueous layer. During recrystallization, use a minimal amount of hot solvent to avoid product loss in the mother liquor.

-

Oily Product: If the product oils out instead of crystallizing, try a different recrystallization solvent system or purify via column chromatography on silica gel.

Conclusion